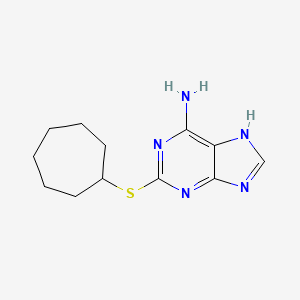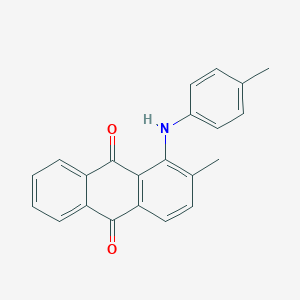![molecular formula C16H15NO6 B14505334 Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate CAS No. 63555-06-6](/img/structure/B14505334.png)
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate is an organic compound with the molecular formula C16H15NO6 It is a methyl ester derivative, characterized by the presence of nitrophenoxy groups attached to a propanoate backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate typically involves the esterification of 2-[4-(4-nitrophenoxy)phenoxy]propanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Reduction: Sodium borohydride or lithium aluminum hydride are often used for reduction reactions.
Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for electrophilic substitution.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of carboxylic acids.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- Methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate
- Methyl ®-(+)-2-(4-hydroxyphenoxy)propionate
Uniqueness
Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific arrangement of the phenoxy groups also contributes to its unique properties.
属性
CAS 编号 |
63555-06-6 |
|---|---|
分子式 |
C16H15NO6 |
分子量 |
317.29 g/mol |
IUPAC 名称 |
methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C16H15NO6/c1-11(16(18)21-2)22-13-7-9-15(10-8-13)23-14-5-3-12(4-6-14)17(19)20/h3-11H,1-2H3 |
InChI 键 |
SXBKQZBMJDCMGV-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




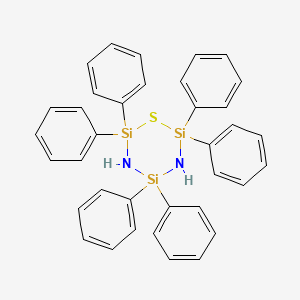
![1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14505259.png)

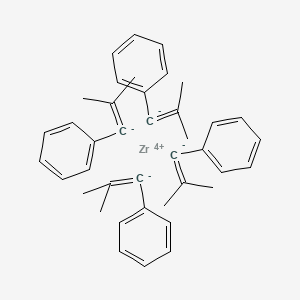
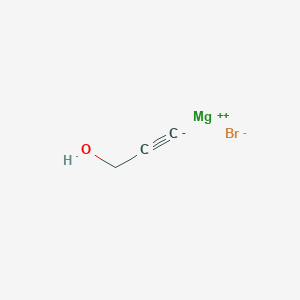

![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)


